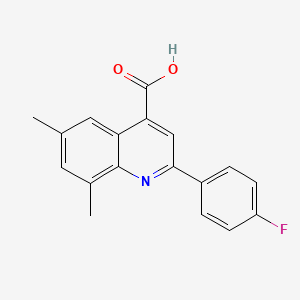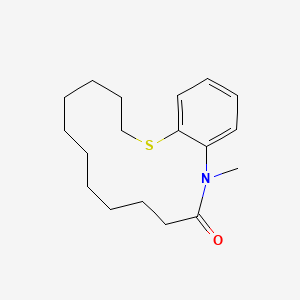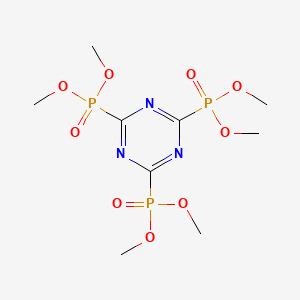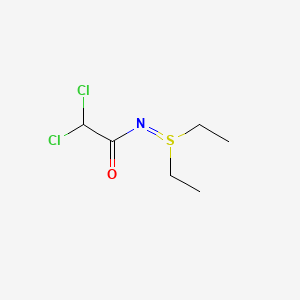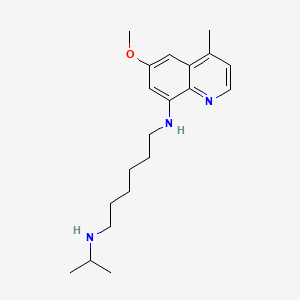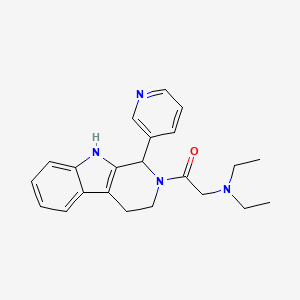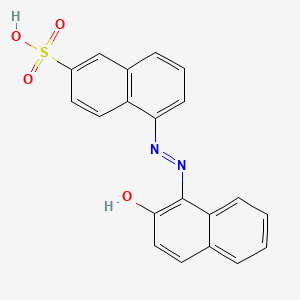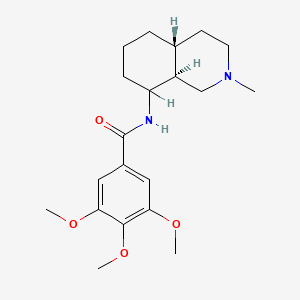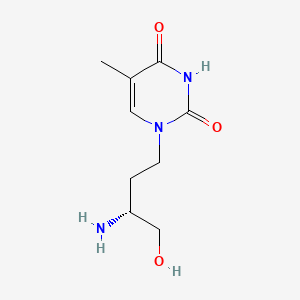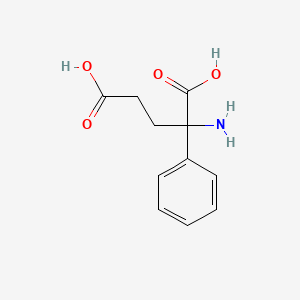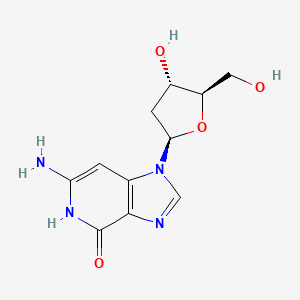
3-Deaza-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deaza-2’-deoxyguanosine is a modified nucleoside analog where the nitrogen atom at the third position of the guanine base is replaced by a carbon atom. This alteration results in significant changes in its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available starting materialsThe final steps often involve deprotection and purification .
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the deazaguanine base.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the deazaguanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3-deaza-2’-deoxyxanthosine, while substitution reactions can introduce various functional groups onto the deazaguanine base .
Scientific Research Applications
3-Deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is used in studies of DNA and RNA structure and function, particularly in understanding the role of guanine in nucleic acid stability and recognition.
Medicine: 3-Deaza-2’-deoxyguanosine has shown potential as an antiviral and anticancer agent. It is being investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and nucleic acid function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2’-Deoxyguanosine: The natural nucleoside analog with a nitrogen atom at the third position.
7-Deaza-2’-deoxyguanosine: Another modified nucleoside with a nitrogen atom replaced at the seventh position.
8-Aza-7-deaza-2’-deoxyguanosine: A compound with modifications at both the seventh and eighth positions.
Uniqueness: 3-Deaza-2’-deoxyguanosine is unique due to the specific replacement of the nitrogen atom at the third position, which significantly alters its chemical and biological properties. This modification enhances its stability and makes it a valuable tool in various scientific and medical applications .
Properties
CAS No. |
87202-41-3 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)13-4-15(5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9+/m0/s1 |
InChI Key |
CZFUQKNOFZPABS-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


